molecular formula C28H42N2O B1315644 4,4'-Dioctylazoxybenzene CAS No. 37592-90-8

4,4'-Dioctylazoxybenzene

Cat. No.: B1315644
CAS No.: 37592-90-8
M. Wt: 422.6 g/mol
InChI Key: OFYPIEJDOXRDDB-UHFFFAOYSA-N
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Description

4,4’-Dioctylazoxybenzene: is an organic compound with the molecular formula C28H42N2O . It is a derivative of azobenzene, characterized by the presence of two octyl groups attached to the para positions of the benzene rings. This compound is known for its unique structural properties, which include a combination of aromatic rings and long alkyl chains, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dioctylazoxybenzene typically involves the following steps:

    Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds. For 4,4’-Dioctylazoxybenzene, the diazonium salt derived from 4-octylaniline is coupled with another aromatic compound.

    Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines. In this case, 4-octylaniline reacts with a nitroso derivative to form the azoxybenzene compound.

    Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.

Industrial Production Methods: Industrial production of 4,4’-Dioctylazoxybenzene may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dioctylazoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Dioctylazoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Dioctylazoxybenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and molecular geometry, making it useful in applications such as molecular switches and sensors .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 4,4’-Dioctylazoxybenzene is unique due to the presence of the azoxy group, which imparts distinct electronic and steric properties. The long octyl chains enhance its solubility in nonpolar solvents and its amphiphilic nature, making it suitable for various applications .

Properties

IUPAC Name

(4-octylphenyl)-(4-octylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-30(31)28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYPIEJDOXRDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545855
Record name 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37592-90-8
Record name 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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